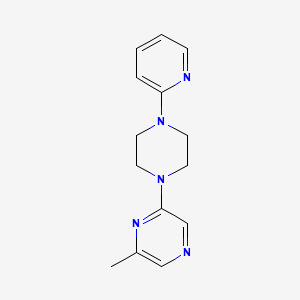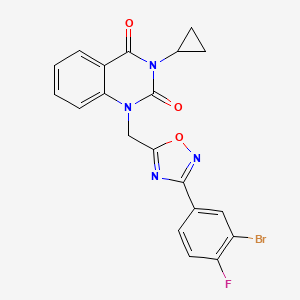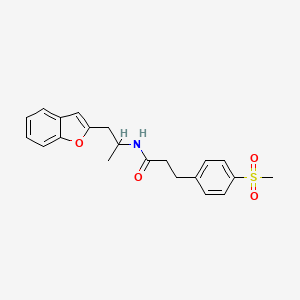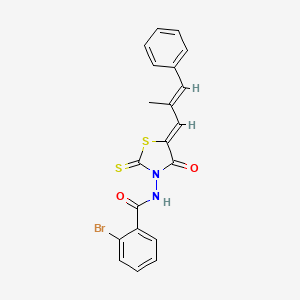![molecular formula C23H17N5O2 B2915308 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide CAS No. 899737-35-0](/img/structure/B2915308.png)
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide is a compound that has attracted significant interest in various fields of research, including chemistry, biology, medicine, and industry. This compound's structure integrates multiple aromatic rings and functional groups, suggesting it may have interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide typically involves the following steps:
Starting Materials: : The synthesis begins with commercially available starting materials including p-toluidine, naphthalene-2-carboxylic acid, and other reagents required for pyrazolo[3,4-d]pyrimidine formation.
Formation of 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-one: : This intermediate can be synthesized through a series of condensation and cyclization reactions. The reaction conditions may involve the use of catalysts like acids or bases, elevated temperatures, and solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Formation of 2-naphthamide Derivative: : The final step involves the coupling of 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-one with naphthalene-2-carboxylic acid to form the amide linkage. This step might require coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the synthesis may be optimized to enhance yield and cost-efficiency. Large-scale synthesis could involve:
Batch Reactors: : Used to control reaction conditions meticulously and ensure high yields of the product.
Continuous Flow Reactors: : Employed for continuous production and better control over reaction parameters, often leading to higher efficiency.
化学反応の分析
Types of Reactions
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: : Can be oxidized under harsh conditions, potentially forming hydroxylated derivatives.
Reduction: : The compound's carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Aromatic substitution reactions can occur, especially on the naphthalene ring, under conditions involving electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: : Halogenating agents, nitrating agents, and conditions like Friedel-Crafts alkylation or acylation.
科学的研究の応用
Chemistry
Catalyst Development: : Potential use as a ligand in the development of novel catalysts for organic synthesis.
Material Science: : Could be a precursor for designing new materials with specific electronic properties.
Biology
Enzyme Inhibition: : Possible applications in the study of enzyme inhibitors due to its aromatic and heterocyclic structure.
Receptor Binding: : Used in research to understand its interactions with biological receptors.
Medicine
Drug Design: : Its structure can be a scaffold for designing new therapeutic agents, particularly in cancer research.
Diagnostics: : Can be used in the development of diagnostic tools for detecting specific biological markers.
Industry
Polymer Synthesis: : Could be a monomer for creating polymers with unique properties.
Dye Production: : Its aromatic nature may be exploited in creating new dyes and pigments.
作用機序
The mechanism by which N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide exerts its effects involves:
Molecular Targets: : Likely targets include specific enzymes, receptors, or DNA sequences, depending on its application.
Pathways Involved: : It may interfere with biochemical pathways like signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Similar Compounds
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-anthranilamide
Uniqueness
Structural Uniqueness: : The combination of the pyrazolo[3,4-d]pyrimidine core with a naphthamide moiety is unique, offering distinct reactivity and interaction potential.
Functional Properties: : Differences in functional groups can lead to variations in chemical and biological behavior, making N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide distinct from its counterparts.
This compound's unique structural features and diverse reactivity make it a valuable subject for continued research and development in multiple scientific fields.
特性
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c1-15-6-10-19(11-7-15)28-21-20(13-25-28)23(30)27(14-24-21)26-22(29)18-9-8-16-4-2-3-5-17(16)12-18/h2-14H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBUDQKDGPSMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-dimethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2915225.png)
![[1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2915229.png)


![N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide](/img/structure/B2915237.png)

![2-Chloro-3-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2915239.png)

![(3aR,4R,6S,6aS)-methyl 4-((Z)-2,3-bis(tert-butoxycarbonyl)guanidino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B2915242.png)



![2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2915246.png)
![N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide](/img/structure/B2915247.png)
